3-Bromo-5-chloro-2-hydroxypyridine
Overview
Description
3-Bromo-5-chloro-2-hydroxypyridine is a halogenated pyridine derivative, which is a class of compounds that have garnered interest in the field of medicinal chemistry due to their potential as building blocks for pharmaceuticals. The presence of multiple halogens and a hydroxyl group in the molecule suggests that it could be a versatile intermediate for various chemical transformations.
Synthesis Analysis
The synthesis of halogenated pyridines can be achieved through various methods. For instance, the chemoselective functionalization of halopyridines has been demonstrated, where catalytic amination conditions lead to selective substitution at specific positions on the pyridine ring . Additionally, halogen dance reactions have been utilized to create halogen-rich intermediates, which can then be further functionalized to produce a variety of substituted pyridines . These methods highlight the synthetic versatility of halogenated pyridines, which could be applied to the synthesis of 3-Bromo-5-chloro-2-hydroxypyridine.
Molecular Structure Analysis
The molecular structure of halogenated pyridines is crucial for their reactivity. For example, the crystal structure of 2-bromo-4-hydroxypyridine has been reported, showing hydrogen and halogen bonding interactions that stabilize the molecular structure10. These interactions are significant as they can influence the reactivity and the outcome of chemical reactions involving these compounds.
Chemical Reactions Analysis
Halogenated pyridines undergo various chemical reactions, which can be influenced by the nature and position of the substituents. For example, the reactivity of bromo-derivatives of ethoxypyridine in hydrochloric acid has been studied, showing that the bromine atom can be replaced or the ethoxy group substituted by a hydroxyl group . Similarly, the reactivity of 5-chloro-2,4-dihydroxypyridine towards bromine and hydrohalic acids has been examined, which could provide insights into the chemical behavior of 3-Bromo-5-chloro-2-hydroxypyridine .
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated pyridines are influenced by their molecular structure. The presence of halogens and hydroxyl groups can affect properties such as solubility, boiling point, and reactivity. For instance, the immobilization of 2-chloro-5-bromopyridine on polystyrene via a silicon linker has been used to create a scaffold for the synthesis of pyridine-based derivatives, demonstrating the compound's utility in solid-phase synthesis .
Scientific Research Applications
Halogen Migration in Halogeno-Derivatives
Research by Hertog and Schogt (2010) in the field of organic chemistry details the migration of halogen atoms in halogeno-derivatives of 2,4-dihydroxypyridine. This study is significant for understanding the behavior of compounds like 3-Bromo-5-chloro-2-hydroxypyridine under various conditions, such as chlorination and bromination processes (Hertog & Schogt, 2010).
Reaction Behavior with Hydrochloric Acid
The work by Hertog and Bruyn (2010) investigates the reaction of bromo-derivatives of ethoxypyridine, including compounds similar to 3-Bromo-5-chloro-2-hydroxypyridine, with hydrochloric acid. This research offers insights into how such compounds react and transform under specific chemical conditions (Hertog & Bruyn, 2010).
Synthesis and Reactivity Studies
Kolder and Hertog (2010) conducted research on the synthesis and reactivity of 5‐chloro‐2,4‐dihydroxypyridine, a related compound. Their findings contribute to the broader understanding of the chemical reactivity and potential applications of similar halogenated pyridines, including 3-Bromo-5-chloro-2-hydroxypyridine (Kolder & Hertog, 2010).
Molecular Structural Studies
Research on molecular structures, such as the work by Lee, Lee, and Kim (2005) on copper(II) halide complexes with related pyridine derivatives, provides valuable insights into the structural characteristics of compounds like 3-Bromo-5-chloro-2-hydroxypyridine. Understanding these structures is crucial for potential applications in various scientific domains (Lee, Lee, & Kim, 2005).
Tautomerism and Halogen Effects
The study of tautomerism and the effects of halogenation on pyridines by Calabrese et al. (2017) offers insights into how the structural and chemical properties of 3-Bromo-5-chloro-2-hydroxypyridine might behave under different conditions. Such research is essential for understanding the chemical behavior of halogenated pyridines in various environments (Calabrese et al., 2017).
Halogenation and Amination Reactions
Studies like the one by Stroup et al. (2007) on the chemoselective functionalization of bromo-chloro-fluoropyridines highlight the complex reactions these compounds can undergo. This research is relevant for understanding the chemical behavior of 3-Bromo-5-chloro-2-hydroxypyridine in synthetic applications, especially in organic chemistry and medicinal research (Stroup et al., 2007).
Safety And Hazards
3-Bromo-5-chloro-2-hydroxypyridine is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
3-bromo-5-chloro-1H-pyridin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrClNO/c6-4-1-3(7)2-8-5(4)9/h1-2H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPCVJZRBMDESEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=C1Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80369420 | |
Record name | 3-Bromo-5-chloro-2-hydroxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80369420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-chloro-2-hydroxypyridine | |
CAS RN |
137628-16-1 | |
Record name | 3-Bromo-5-chloro-2-hydroxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80369420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromo-5-chloropyridin-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.